N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide
Overview
Description
Cgp 43182 is a potent inhibitor of group IIA secreted phospholipase A2 (group IIA sPLA2) activity in vitro. Cgp 43182 is a potent anti-inflammatory drug useful for preventing the consequences of a concerted action of cytokine-stimulated pro-inflammatory genes mediated by NFkappaB.
Scientific Research Applications
Synthesis and Characterization
- Model Studies for Synthesis : Research has demonstrated the synthesis of related compounds using processes like the Diels-Alder reaction, highlighting the chemical versatility and potential for producing varied structures (Attwood, Barrett, & Florent, 1981).
- Structural Analysis : Structural characterization of similar compounds, confirming their configurations through methods like X-ray crystallography, has been a focus in chemical research (Baylis, Helliwell, Regan, & Thomas, 1993).
Antimicrobial and Antiviral Applications
- Potential Antimicrobial Agents : Compounds structurally akin to N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide have shown promising in vitro antibacterial and antifungal activities, suggesting potential use in treating infections (Desai, Dodiya, & Shihora, 2011).
- Antiviral Evaluation : Specific derivatives have demonstrated strong activity against viruses like influenza A and human coronavirus, indicating the potential of these compounds in antiviral therapies (Apaydın, Loy, Stevaert, & Naesens, 2020).
Diverse Chemical Synthesis
- Advanced Synthesis Techniques : Research has explored advanced synthetic techniques, like sequential dialkylation and acid-catalysed ring closure, to create diverse structures related to this compound, enhancing the understanding of complex synthesis processes (Kocieňski & Whitby, 1991).
Potential in Central Nervous System Disorders
- Targeting CNS Disorders : Some studies have investigated the use of similar compounds in targeting the dopamine D3 receptor, suggesting their potential application in treating central nervous system disorders (Bonifazi et al., 2021).
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-ene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5/c17-9-5-4-6-10(12(9)18)19-13(20)11-14(21)23-16(24-15(11)22)7-2-1-3-8-16/h4-6,21H,1-3,7-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXVYLXVMKLSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=C(C(=O)O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164535 | |
Record name | Cgp 43182 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide | |
CAS RN |
150379-37-6 | |
Record name | Cgp 43182 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150379376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 43182 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.